Lomustine - 13010-47-4

Lomustine

Catalog Number: EVT-273528
CAS Number: 13010-47-4
Molecular Formula: C9H16ClN3O2
Molecular Weight: 233.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lomustine is an N-nitrosourea that is urea in which one of the nitrogens is substituted by a 2-chloroethyl group and by a nitroso group, while the other nitrogen is substituted by a cyclohexyl group. An alkylating antineoplastic agent, it is used in the treatment of brain tumours, lung cancer, malignant melanoma and other solid tumours. It has a role as an alkylating agent and an antineoplastic agent. It is a member of N-nitrosoureas and an organochlorine compound.
An alkylating agent of value against both hematologic malignancies and solid tumors.
Lomustine is an Alkylating Drug. The mechanism of action of lomustine is as an Alkylating Activity.
Lomustine is an orally administered alkylating agent used alone and in combination with other antineoplastic agents in the treatment of several malignancies including Hodgkin disease, lymphoma, and brain cancer. Lomustine therapy is associated with minor transient serum enzyme elevations and has been linked to rare cases of clinically apparent acute liver injury.
Lomustine is a nitrosourea with antineoplastic activity. Lomustine alkylates and crosslinks DNA, thereby inhibiting DNA and RNA synthesis. This agent also carbamoylates DNA and proteins, resulting in inhibition of DNA and RNA synthesis and disruption of RNA processing. Lomustine is lipophilic and crosses the blood-brain barrier. (NCI04)
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) (Lomustine) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to state or federal government labeling requirements.
Lomustine is only found in individuals that have used or taken this drug. It is an alkylating agent of value against both hematologic malignancies and solid tumors. Lomustine is a highly lipophilic nitrosourea compound which undergoes hydrolysis in vivo to form reactive metabolites. These metabolites cause alkylation and cross-linking of DNA (at the O6 position of guanine-containing bases) and RNA, thus inducing cytotoxicity. Other biologic effects include inhibition of DNA synthesis and some cell cycle phase specificity. Nitrosureas generally lack cross-resistance with other alkylating agents. As lomustine is a nitrosurea, it may also inhibit several key processes such as carbamoylation and modification of cellular proteins.

Temozolomide

  • Compound Description: Temozolomide is an oral alkylating agent commonly used in treating glioblastoma. It works by damaging the DNA of cancer cells, ultimately leading to cell death. Like lomustine, it is a standard treatment option for glioblastoma, particularly in the upfront setting. [, , ]

Carmustine

  • Compound Description: Carmustine (BCNU) is another nitrosourea alkylating agent with structural similarities to lomustine. It is used in treating various cancers, including brain tumors and lymphomas. Like lomustine, carmustine disrupts DNA replication and repair in cancer cells. [, ]
  • Relevance: Both carmustine and lomustine are members of the nitrosourea family, exhibiting similar mechanisms of action as alkylating agents. [, ] They are often considered alternative options in treating glioblastoma, especially in recurrent settings. []

Bevacizumab

  • Compound Description: Bevacizumab is a humanized monoclonal antibody targeting vascular endothelial growth factor A (VEGF-A). It is a prominent anti-angiogenic therapy inhibiting the formation of new blood vessels that tumors need to grow. Bevacizumab is often used in combination with other chemotherapeutic agents, including lomustine, to treat glioblastoma. [, , , ]
  • Relevance: While structurally unrelated to lomustine, bevacizumab is frequently combined with it in treating glioblastoma, particularly in the recurrent setting. [, , ] Several studies explored this combination, with varying results regarding its efficacy. [, , , ]

Irinotecan

  • Compound Description: Irinotecan is a topoisomerase I inhibitor, disrupting DNA replication in cancer cells. It is used to treat various cancers, including colorectal cancer and glioblastoma. [, ]

Carboplatin

  • Compound Description: Carboplatin is a platinum-based chemotherapy drug, a different class than lomustine. It interferes with DNA replication and repair, ultimately leading to cancer cell death. []
  • Relevance: Carboplatin, while also used in treating glioblastoma, belongs to a different drug class than lomustine and has a distinct mechanism of action. [] Although considered a non-nitrosourea alkylating agent, recent data suggests limited efficacy of carboplatin, both as a single agent or in combination with bevacizumab, in glioblastoma treatment. []

5-Fluorocytosine (5-FC)

  • Compound Description: 5-Fluorocytosine is an antifungal medication. When combined with cytosine deaminase, an enzyme encoded by the Toca 511 viral vector, 5-FC is converted into 5-fluorouracil (5-FU), a potent anticancer agent. []
  • Relevance: While structurally unrelated to lomustine, 5-FC plays a crucial role in the Toca 511 + 5-FC therapy, currently being investigated in patients with recurrent high-grade glioma. [] Studies have explored the combination of Toca 511 + 5-FC with lomustine in rodent models, showing promising efficacy with no additive toxicity. []

5-Fluorouracil (5-FU)

  • Compound Description: 5-Fluorouracil is a chemotherapy medication used to treat a variety of cancers, including colon and pancreatic cancer. It is an antimetabolite that interferes with DNA synthesis. [, ]
  • Relevance: 5-FU is the active metabolite of 5-FC when used in combination with Toca 511. [] This combination therapy, including its potential synergy with lomustine, is under investigation for treating high-grade gliomas. []

Docosahexaenoic Acid (DHA)

  • Compound Description: Docosahexaenoic acid is an omega-3 polyunsaturated fatty acid found abundantly in the brain. It exhibits potential anticancer properties. []
  • Relevance: Although structurally dissimilar to lomustine, DHA has demonstrated synergistic effects when combined with lomustine in inhibiting the growth of glioblastoma cell lines. [] This combination presents a potential therapeutic strategy for treating glioblastomas with reduced side effects. []
Overview

Lomustine is a potent alkylating agent primarily used in the treatment of various cancers, including brain tumors and Hodgkin's lymphoma. As a member of the nitrosourea class of compounds, it functions by forming reactive intermediates that interact with DNA, leading to cell death. Lomustine is notable for its lipophilicity, which enhances its ability to penetrate the blood-brain barrier, making it particularly effective for central nervous system malignancies.

Source and Classification

Lomustine is synthesized from cyclohexylamine and 1-chloro-2-isocyanatoethane through a series of chemical reactions involving nitrosation. It is classified as an alkylating agent and falls under the category of antineoplastic agents used in chemotherapy. Its chemical structure allows it to form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription.

Synthesis Analysis

Methods

The synthesis of lomustine has evolved significantly, with contemporary methods favoring continuous flow processes over traditional batch synthesis. Continuous flow synthesis offers several advantages, including improved reaction efficiency, enhanced safety, and better control over reaction conditions.

Technical Details

Molecular Structure Analysis

Structure

Lomustine has a complex molecular structure characterized by its alkylating properties. The molecular formula is C9_{9}H14_{14}ClN3_{3}O2_{2}, and its structure includes:

  • A chloroethyl moiety that facilitates alkylation.
  • A carbamoyl group that enhances its reactivity.
Chemical Reactions Analysis

Reactions

The primary reactions involved in the synthesis of lomustine include:

  1. Carbamylation Reaction:
    Cyclohexylamine+1 Chloro 2 isocyanatoethaneIntermediate\text{Cyclohexylamine}+\text{1 Chloro 2 isocyanatoethane}\rightarrow \text{Intermediate}
  2. Nitrosation Reaction:
    Intermediate+tert butyl nitriteLomustine+by products\text{Intermediate}+\text{tert butyl nitrite}\rightarrow \text{Lomustine}+\text{by products}

Technical Details

The reaction conditions are critical for optimizing yield and purity:

  • The carbamylation step typically occurs at 50 °C with a residence time optimized for maximum conversion.
  • The nitrosation step requires careful control of temperature and concentration to minimize side reactions and maximize the formation of lomustine .
Mechanism of Action

Process

Lomustine exerts its anticancer effects primarily through the alkylation of DNA. Upon administration, lomustine is converted into reactive species that form covalent bonds with nucleophilic sites on DNA, leading to:

  • Cross-linking: This prevents DNA replication and transcription.
  • Cell Cycle Arrest: Cells are unable to proceed through the cell cycle, ultimately leading to apoptosis (programmed cell death).

Data

The mechanism involves radical species generated during the nitrosation process that react with DNA bases, particularly guanine, causing mutations and cell death .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lomustine is typically available as a white to off-white powder.
  • Solubility: It exhibits higher solubility in organic solvents such as methylene chloride compared to water, which is important for its synthesis and formulation.

Chemical Properties

  • Stability: Lomustine is sensitive to moisture and light; therefore, it should be stored in a cool, dry place away from direct sunlight.
  • Reactivity: As an alkylating agent, it can react with various nucleophiles beyond DNA, which raises concerns about toxicity and side effects.
Applications

Scientific Uses

Lomustine is primarily used in oncology for treating:

  • Brain Tumors: Particularly effective against gliomas due to its ability to cross the blood-brain barrier.
  • Hodgkin's Lymphoma: Often used in combination with other chemotherapeutic agents.
  • Veterinary Medicine: Used in treating resistant lymphoma and other cancers in dogs .
Historical Development and Pharmacological Classification

Discovery and Initial Synthesis of Nitrosourea Derivatives

The nitrosourea class of compounds emerged from systematic investigations into alkylating agents with enhanced blood-brain barrier (BBB) permeability. Lomustine (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) was synthesized in the 1960s as part of a concerted effort to develop lipid-soluble chemotherapeutics capable of targeting central nervous system (CNS) malignancies. Its molecular structure ($\ce{C9H16ClN3O2}$) features a chloroethyl alkylating group and a cyclohexyl carrier moiety, conferring high lipophilicity (log P ≈ 3.2) critical for CNS penetration [1] [3]. The compound was engineered to undergo spontaneous hydrolysis in physiological conditions, generating reactive isocyanate and diazohydroxide intermediates responsible for DNA alkylation [1].

Early synthesis protocols involved a two-step reaction:

  • Carbamylation of cyclohexylamine by 1-chloro-2-isocyanatoethane to form 1-(2-chloroethyl)-3-cyclohexylurea
  • Nitrosation using tert-butyl nitrite (TBN) in aqueous solution [1]

Continuous flow manufacturing methods later optimized this process, utilizing intermediate purification to enhance yield and purity [1]. The U.S. Food and Drug Administration (FDA) granted approval in August 1976 for brain tumors and Hodgkin’s lymphoma, establishing it as a first-generation nitrosourea with clinical impact [3] [4].

Table 1: Key Historical Milestones in Lomustine Development

YearEventSignificance
1960sInitial synthesisDesigned as lipid-soluble alkylating agent
1976FDA approval (CeeNU®)First commercial use for CNS tumors & Hodgkin lymphoma
2013Reformulation (Gleostine®)NextSource Biotechnology introduced new capsule design
2022Liposomal co-encapsulation researchEnhanced CNS delivery via intranasal administration [5] [6]

Evolution in Chemotherapeutic Protocols for CNS Malignancies

Lomustine’s integration into neuro-oncology protocols accelerated following recognition of its unique pharmacokinetics. Bioavailability approaches 100% after oral administration, with metabolites exhibiting plasma half-lives of 16–48 hours and significant cerebrospinal fluid penetration (≈30–50% of plasma concentrations) [1] [3]. These properties enabled its use as a backbone therapy for glioblastoma multiforme (GBM), particularly in tumors with O$^6$-methylguanine-DNA methyltransferase (MGMT) promoter methylation, where deficient DNA repair enhances alkylating agent efficacy [2] [8].

The drug’s role evolved through pivotal combination regimens:

  • PCV Protocol: Combining Procarbazine, CCNU (lomustine), and Vincristine became standard for anaplastic oligodendrogliomas (IDH-mutant, 1p/19q co-deleted). Lomustine’s activity as the primary alkylator in this regimen contributed to median survival exceeding 10 years in eligible patients [2] [6].
  • Recurrent GBM Management: Phase III trials (e.g., EORTC 26101) established lomustine as a control arm standard, though overall survival remained modest (8–9 months). Research highlighted selective efficacy in MGMT-methylated tumors [8].
  • Veterinary Applications: Approved for canine mast cell tumors and feline lymphoma, demonstrating cross-species activity against neural and hematological malignancies [1].

Table 2: Lomustine in Key Chemotherapeutic Regimens for CNS Tumors

RegimenComponentsPrimary IndicationMechanistic Rationale
PCVProcarbazine, Lomustine, VincristineAnaplastic oligodendrogliomaSynergistic DNA damage & microtubule inhibition
BEV/LOMBevacizumab + LomustineRecurrent glioblastomaAnti-angiogenesis + alkylation (no survival benefit)
R-MPLRituximab, HD-MTX, Procarbazine, LomustinePrimary CNS lymphoma (elderly)CD20 targeting + dual alkylation [2] [6] [8]

Position within Alkylating Agent Taxonomies

Lomustine is classified as a bifunctional alkylating agent within the nitrosourea subclass, distinguished by its capacity for both monoalkylation and DNA interstrand cross-linking (ICL). Its mechanism involves:

  • DNA Alkylation: Chloroethyl group forms 2-chloroethyl diazonium ion, attacking nucleophilic sites (e.g., N7-guanine)
  • Cross-linking: Generates O$^6$-chloroethylguanine adducts, rearranging to cytotoxic 1,O$^6$-ethanoguanine bridges
  • Carbamoylation: Isocyanate metabolites inhibit DNA repair enzymes via lysine carbamoylation [1] [3]

Pharmacologically, it exhibits key differentiators from other alkylators:

  • Cell-cycle Specificity: Non-phase-specific activity, unlike S-phase-dependent antimetabolites
  • Resistance Profile: Susceptible to MGMT-mediated repair but retains efficacy in mismatch repair-deficient cells
  • Chemical Taxonomy:
  • Class: Nitrosourea
  • Subclass: Chloroethyl-cyclohexyl derivative
  • Analogues: Semustine (methylated), Carmustine (bischloroethyl) [1] [3] [4]

Table 3: Classification of Lomustine within Alkylating Agents

CategorySubclassPrototype AgentsKey Differentiator of Lomustine
Nitrogen mustardsBifunctionalCyclophosphamideRequires hepatic activation
NitrosoureasChloroethylLomustine, CarmustineSpontaneous decomposition; BBB penetration
TriazenesMonofunctionalDacarbazineProdrug requiring CYP450 metabolism
Platinum agentsInorganic complexCisplatinForms intrastrand adducts; nephrotoxic [1] [3] [4]

Properties

CAS Number

13010-47-4

Product Name

Lomustine

IUPAC Name

1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea

Molecular Formula

C9H16ClN3O2

Molecular Weight

233.69 g/mol

InChI

InChI=1S/C9H16ClN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)

InChI Key

GQYIWUVLTXOXAJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)N(CCCl)N=O

Solubility

Soluble in ethanol
Freely soluble in chloroform; soluble in acetone.
Solubility in water, 0.1N NaOH, 0.1N HCl, or 10% ethanol: <0.05 mg/mL; in absolute ethanol: 70 mg/mL
7.55e-01 g/L

Synonyms

Lomustinume. CeeNU; Belustin; Belustine; Cecenu; Citostal; Lomeblastin; Lucostin; Lucostine; Prava. CCNU. Acronym: CCNU. RB1509; WR139017.

Canonical SMILES

C1CCC(CC1)NC(=O)N(CCCl)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.